molecular formula C11H15FN2O5S2 B2605349 4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride CAS No. 2094538-05-1

4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride

Cat. No.: B2605349
CAS No.: 2094538-05-1
M. Wt: 338.37
InChI Key: CBVFHPJWFSBXSF-UHFFFAOYSA-N
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Description

4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride typically involves the reaction of a sulfonyl chloride with a fluoride source. One common method is the chloride-fluoride exchange on a sulfonyl chloride substrate . This reaction is usually carried out in the presence of a fluoride source such as potassium fluoride in an aqueous solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it likely forms a covalent bond with the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride is unique due to its specific structure, which combines a sulfonyl fluoride group with a hydrazido moiety. This combination provides distinct reactivity and potential for diverse applications compared to other sulfonyl-containing compounds.

Properties

IUPAC Name

4-[(3-methylbutanoylamino)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5S2/c1-8(2)7-11(15)13-14-21(18,19)10-5-3-9(4-6-10)20(12,16)17/h3-6,8,14H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVFHPJWFSBXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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